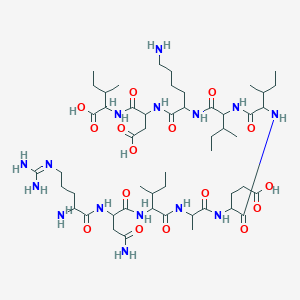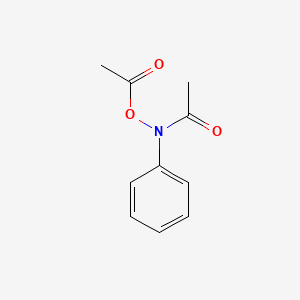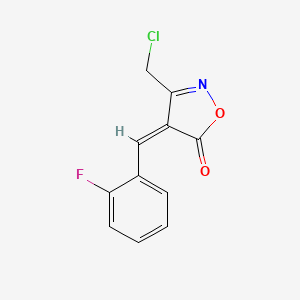
(E)-4-(but-2-en-1-yl)aniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(E)-4-(but-2-en-1-yl)aniline: N-[(2E)-But-2-en-1-yl]aniline , is an organic compound with the following chemical structure:
C10H13N
It consists of a benzene ring (an aromatic six-membered carbon ring) attached to an aniline group (an amino group, -NH₂, bonded to a phenyl ring). The “E” in the name indicates the trans configuration of the double bond in the butenyl side chain.
Vorbereitungsmethoden
Synthetic Routes: Several synthetic routes exist for the preparation of (E)-4-(but-2-en-1-yl)aniline. One common method involves the reaction of aniline with crotonaldehyde (2-butenal) under acidic conditions. The crotonaldehyde undergoes a nucleophilic addition to the aniline, resulting in the formation of the desired compound.
Industrial Production: In industry, this compound is produced on a larger scale using similar methods. Optimization of reaction conditions, catalysts, and purification steps ensures efficient production.
Analyse Chemischer Reaktionen
Reactivity:
(E)-4-(but-2-en-1-yl)aniline: participates in various chemical reactions:
Oxidation: It can be oxidized to form the corresponding nitroso derivative.
Reduction: Reduction of the nitroso group yields the corresponding aniline.
Substitution: The aniline group can undergo electrophilic aromatic substitution reactions.
Oxidation: Nitric acid (HNO₃) or other oxidizing agents.
Reduction: Hydrogen gas (H₂) with a suitable catalyst (e.g., palladium on carbon).
Substitution: Halogenating agents (e.g., bromine, chlorine) or acylation reagents.
Major Products: The major products depend on the specific reaction conditions. For example:
- Oxidation: Nitroso derivatives.
- Reduction: Aniline derivatives.
- Substitution: Substituted anilines.
Wissenschaftliche Forschungsanwendungen
(E)-4-(but-2-en-1-yl)aniline: finds applications in various fields:
Chemistry: As a building block for organic synthesis.
Biology: Used in the design of bioactive molecules.
Medicine: Investigated for potential pharmaceutical applications.
Industry: Used in the production of dyes, pigments, and other fine chemicals.
Wirkmechanismus
The exact mechanism by which (E)-4-(but-2-en-1-yl)aniline exerts its effects depends on its specific application. It may interact with cellular receptors, enzymes, or other molecular targets, influencing biological processes.
Vergleich Mit ähnlichen Verbindungen
(E)-4-(but-2-en-1-yl)aniline: stands out due to its unique combination of aniline and butenyl moieties. Similar compounds include other substituted anilines and aliphatic amines.
Eigenschaften
Molekularformel |
C10H13N |
|---|---|
Molekulargewicht |
147.22 g/mol |
IUPAC-Name |
4-[(E)-but-2-enyl]aniline |
InChI |
InChI=1S/C10H13N/c1-2-3-4-9-5-7-10(11)8-6-9/h2-3,5-8H,4,11H2,1H3/b3-2+ |
InChI-Schlüssel |
PEVLUWIYRHNNTL-NSCUHMNNSA-N |
Isomerische SMILES |
C/C=C/CC1=CC=C(C=C1)N |
Kanonische SMILES |
CC=CCC1=CC=C(C=C1)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[Benzoyl(methyl)amino]-3-(4-hydroxyphenyl)propanoic acid](/img/structure/B12106521.png)



![[1-(1-hydroxypropan-2-yl)-7a-methyl-1,2,3,3a,4,5,6,7-octahydroinden-4-yl] benzoate](/img/structure/B12106549.png)
![Benzyl 2-[(tert-butoxycarbonyl)amino]-3-(4-hydroxyphenyl)propanoate](/img/structure/B12106551.png)
![2-[[2-[[2-amino-3-(4-hydroxyphenyl)propanoyl]amino]acetyl]amino]-3-(1H-indol-3-yl)propanoic acid](/img/structure/B12106560.png)


![(3R,4S)-4-(4-fluoro-2-methylphenyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylic acid](/img/structure/B12106567.png)



![7,9-dimethyl-N-(2-methyl-2H-tetrazol-5-yl)-2,3,4,5-tetrahydro-1H-benzo[b]azepin-5-amine](/img/structure/B12106598.png)
